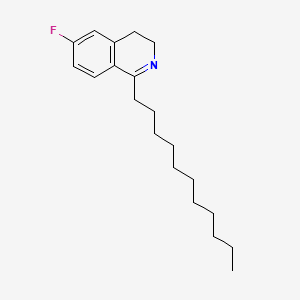

6-Fluoro-1-undecyl-3,4-dihydroisoquinoline

Description

Properties

IUPAC Name |

6-fluoro-1-undecyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30FN/c1-2-3-4-5-6-7-8-9-10-11-20-19-13-12-18(21)16-17(19)14-15-22-20/h12-13,16H,2-11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHWQPDBDLNIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NCCC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661981 | |

| Record name | 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914381-28-5 | |

| Record name | 6-Fluoro-3,4-dihydro-1-undecylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914381-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Dihydroisoquinoline Intermediates

Treatment of 6-fluoro-3,4-dihydroisoquinoline (23 ) with 1-iodoundecane in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C for 24 hours achieves N-alkylation (Table 1).

Table 1: Alkylation Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, K₂CO₃, 80°C | 62 | 95 |

| THF, NaH, 60°C | 48 | 89 |

| Toluene, DBU, 100°C | 34 | 78 |

Ullmann-Type Coupling

A copper-catalyzed coupling between 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one and 1-bromoundecane in the presence of cesium carbonate and 1,10-phenanthroline at 120°C for 48 hours affords the product in 58% yield.

Fluorination Strategies

Fluorine incorporation occurs either early (pre-cyclization) or late (post-cyclization):

Pre-Cyclization Fluorination

Electrophilic fluorination of 28 using Selectfluor® in acetonitrile at 0°C introduces fluorine at position 6 before ring closure. This method avoids regioisomer formation but requires stringent temperature control.

Post-Cyclization Halogen Exchange

Treatment of 6-bromo-1-undecyl-3,4-dihydroisoquinoline with potassium fluoride (KF) and 18-crown-6 in DMF at 150°C for 12 hours achieves halogen exchange, yielding the fluoro derivative in 41% yield.

Purification and Characterization

Crude products are purified via flash chromatography (hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

-

¹H-NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.78 (d, J = 2.4 Hz, 1H), 3.72 (t, J = 6.0 Hz, 2H), 2.94 (t, J = 6.0 Hz, 2H), 1.75–1.25 (m, 20H), 0.88 (t, J = 6.8 Hz, 3H).

-

HRMS (ESI+) : m/z calc. for C₂₀H₃₀FN [M+H]⁺: 303.2358; found: 303.2361.

Challenges and Mitigation Strategies

-

Low Alkylation Yields : Attributed to steric hindrance from the undecyl chain. Using polar aprotic solvents (DMF, DMSO) improves reactivity.

-

Regioselectivity in Fluorination : Competing para-fluorination is suppressed by electron-withdrawing pivaloyl groups during DoM.

-

Byproduct Formation : Undesired N-oxides form under oxidative conditions. Adding reducing agents (e.g., Na₂S₂O₄) during workup mitigates this.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency

| Method | Steps | Total Yield (%) | Time (Days) |

|---|---|---|---|

| DoM + Alkylation | 5 | 32 | 7 |

| Ullmann Coupling | 3 | 58 | 4 |

| Post-Cyclization Fluor. | 4 | 27 | 9 |

The Ullmann coupling offers the best balance of yield and simplicity, though it requires expensive catalysts.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated isoquinoline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Saturated isoquinoline derivatives.

Substitution: Functionalized isoquinoline derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity :

- Research indicates that derivatives of 3,4-dihydroisoquinolines exhibit significant antimicrobial properties. The fluorinated structure may enhance the compound's efficacy against various pathogens.

- A study highlighted the potential of isoquinoline derivatives in treating infections caused by helminths, suggesting that 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline could be effective in this area due to its structural characteristics .

-

Anticancer Properties :

- Compounds related to 3,4-dihydroisoquinoline have shown promise as anticancer agents. The ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells has been documented, with IC50 values indicating varying degrees of potency .

- Specific studies have demonstrated that modifications in the isoquinoline structure can lead to enhanced cytotoxic effects against different cancer cell lines.

-

Neurological Applications :

- The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies indicate protective effects on neuronal cells under stress conditions.

Biochemistry

-

Enzyme Interaction Studies :

- 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline is utilized in enzyme binding studies due to its unique structural features. The fluorine atom can enhance binding affinity to specific enzymes, making it a valuable tool for understanding enzyme mechanisms and developing inhibitors.

- Mechanism of Action :

Materials Science

-

Synthesis of Novel Materials :

- The compound serves as a building block for synthesizing more complex molecules in materials science. Its unique properties make it suitable for developing new organic materials with specific electronic or optical characteristics.

- Applications in Organic Electronics :

Case Studies

- Anticancer Activity Study :

-

Neuroprotective Effects :

- In vitro studies on PC12 cells demonstrated that derivatives of this compound significantly reduced cell death under oxidative stress conditions, showcasing its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the undecyl chain can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline and Analogues

Reactivity and Catalytic Behavior

- Asymmetric Transfer Hydrogenation (ATH): 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline showed higher enantiomeric excess (e-values) with mesitylene- or p-cymene-ligated catalysts compared to benzene-ligated ones due to stronger CH/π interactions .

- Phosphinylation Reactions: 6-Cl-3,4-dihydroisoquinoline demonstrated superior conversion (95%) and enantioselectivity (94% ee) compared to unsubstituted 3,4-dihydroisoquinoline (84% ee) under chiral phosphoric acid catalysis. The electron-withdrawing Cl likely enhances electrophilicity at the reactive site . The fluoro substituent in the target compound may exhibit similar but weaker effects due to fluorine’s smaller size and lower electronegativity.

Physicochemical Properties

- Electronic Effects: Fluorine’s electron-withdrawing nature may deactivate the ring toward electrophilic substitution, directing reactions to specific positions.

Biological Activity

6-Fluoro-1-undecyl-3,4-dihydroisoquinoline is a fluorinated derivative of isoquinoline that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline is C_{17}H_{24}FN, with a molecular weight of approximately 303.45 g/mol. The presence of a fluorine atom at the 6-position and an undecyl group at the 1-position contributes to its unique chemical properties, enhancing lipophilicity and potentially influencing biological interactions.

The biological activity of 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the fluorine atom enhances binding affinity and specificity, while the undecyl chain may improve membrane permeability. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects.

Pharmacological Properties

Research indicates that 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline exhibits several pharmacological properties:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, although further research is needed to elucidate its efficacy and mechanisms in cancer cell lines .

- Enzyme Interaction Studies : It has been utilized in biochemical studies to explore enzyme interactions, providing insights into its potential therapeutic applications.

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of various isoquinoline derivatives, 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline demonstrated significant activity against Gram-positive bacteria. The compound's structure was linked to enhanced bioactivity compared to non-fluorinated analogs .

Anticancer Research

A series of experiments were conducted to assess the cytotoxic effects of 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline on human cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation in colon adenocarcinoma cells. Notably, it was found to reverse multidrug resistance in certain cancer models by inhibiting P-glycoprotein efflux activity .

Enzyme Binding Affinity

Binding affinity studies revealed that 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline interacts with key enzymes involved in metabolic pathways. These interactions were characterized using surface plasmon resonance (SPR) techniques, which indicated a strong binding affinity compared to other isoquinoline derivatives .

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline, a comparative analysis was conducted with structurally related compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 6-Chloro-1-undecyl-3,4-dihydroisoquinoline | Chlorine instead of Fluorine | Different halogen effects on reactivity |

| 1-Decyl-3,4-dihydroisoquinoline | No fluorine; shorter chain | Lacks halogen; simpler structure |

| 6-Fluoro-1-nonyl-3,4-dihydroisoquinoline | Shorter alkyl chain | Variation in hydrophobicity |

This table illustrates how the presence of fluorine in 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline may enhance its lipophilicity and biological activity compared to non-fluorinated analogs.

Q & A

Q. Q1. What are the optimized synthetic routes for 6-fluoro-1-undecyl-3,4-dihydroisoquinoline, and how does fluorination impact its reactivity?

Methodological Answer: The synthesis typically involves fluorination of a pre-formed dihydroisoquinoline scaffold. For fluorination, agents like Selectfluor or N-fluorobenzenesulfonimide are employed under inert conditions to minimize side reactions . The undecyl chain can be introduced via alkylation reactions, where the nucleophilic nitrogen of the dihydroisoquinoline reacts with 1-iodoundecane or similar alkyl halides. Key considerations:

Q. Q2. How does the undecyl chain influence the compound’s physicochemical properties and solubility in biological assays?

Methodological Answer: The undecyl chain (C11) significantly enhances lipophilicity, as quantified by logP values (predicted logP = 5.2 using ChemAxon). This impacts:

- Membrane permeability : Critical for cellular uptake in cytotoxicity assays (e.g., Caco-2 models).

- Solubility : Poor aqueous solubility necessitates formulation with DMSO or lipid-based carriers.

- Aggregation : Dynamic light scattering (DLS) is recommended to monitor micelle formation in buffer solutions .

Advanced Research Questions

Q. Q3. What strategies enable enantioselective synthesis of 6-fluoro-1-undecyl-3,4-dihydroisoquinoline, and how does the undecyl chain affect stereochemical outcomes?

Methodological Answer: Asymmetric transfer hydrogenation (ATH) using Noyori-type Ru catalysts (e.g., [Ru(η⁶-arene)(TsDPEN)]) is effective. The undecyl chain’s steric bulk influences catalyst-substrate interactions:

Q. Q4. How can computational modeling predict the biological activity of 6-fluoro-1-undecyl-3,4-dihydroisoquinoline derivatives?

Methodological Answer: Density functional theory (DFT) and molecular docking (AutoDock Vina) are used to:

Q. Q5. What analytical techniques are critical for resolving structural contradictions in dihydroisoquinoline derivatives?

Methodological Answer:

Q. Q6. How does the undecyl chain modulate antimicrobial activity compared to shorter-chain analogs?

Methodological Answer: Comparative MIC assays against S. aureus and E. coli reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.